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Compound of Interest

Compound Name: Methyl 4-pyrrolidin-1-ylbenzoate

Cat. No.: B142463

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-pyrrolidin-1-ylbenzoate, a valuable building block in medicinal chemistry and materials
science. Due to the limited availability of published experimental spectra for this specific
compound, this guide presents a combination of predicted spectroscopic data and established
experimental protocols for its synthesis and characterization. The information herein is intended
to serve as a robust resource for the targeted synthesis and analysis of this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 4-pyrrolidin-1-
ylbenzoate. These predictions are based on established principles of nuclear magnetic
resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and
are supported by data from structurally analogous compounds.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (5,

Coupling Constant

Protons Multiplicity

ppm) (3, Hz)
H-2', H-5' 1.95-2.05 Multiplet
H-3', H-4' 3.25-3.35 Multiplet
-OCHs 3.85 Singlet
H-2, H-6 6.50 - 6.60 Doublet ~9.0
H-3, H-5 7.85-7.95 Doublet ~9.0

Solvent: CDCIs, Reference: TMS (0 ppm). Chemical shifts are estimated based on substituent

effects on the benzene ring and known values for pyrrolidine and methyl benzoate moieties.

. 13

Carbon Chemical Shift (6, ppm)
c-2', C-5 25.5

c-3, C-4 47.5

-OCHs 51.5

C-2,C-6 111.0

C-4 119.0

C-3,C-5 1315

C-1 152.0

C=0 167.0

Solvent: CDCIs, Reference: TMS (0 ppm). Predicted values are based on additive models and

comparison with similar aromatic esters and N-aryl pyrrolidines.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Vibrational Mode Wavenumber (cm~—?) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2970 - 2850 Medium

C=0 Stretch (Ester) 1715 - 1700 Strong
Aromatic C=C Stretch 1605, 1520 Strong, Medium
C-N Stretch 1340 - 1250 Strong

C-O Stretch (Ester) 1280 - 1240 Strong

Predicted values are based on characteristic group frequencies for aromatic esters and tertiary

amines.
Table 4: Predicted Mass Spectrometry (MS) Data
m/z Interpretation
205 [M]* (Molecular lon)
174 [M - OCHs]*
146 [M - COOCHs]*
135 [M - CaHsN]*
70 [CaHsN]* (Pyrrolidinyl cation)

lonization Mode: Electron lonization (El). Fragmentation patterns are predicted based on the
stability of resulting carbocations and radical species.

Experimental Protocols

The following protocols describe a robust method for the synthesis of Methyl 4-pyrrolidin-1-
ylbenzoate and the standard procedures for acquiring the spectroscopic data.

Synthesis: Buchwald-Hartwig Amination
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The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling

reaction for the formation of C-N bonds and is a suitable method for the synthesis of Methyl 4-

pyrrolidin-1-ylbenzoate from commercially available starting materials.[1][2]

Materials:

Methyl 4-bromobenzoate

Pyrrolidine

Palladium(ll) acetate (Pd(OAc)z2)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
Sodium tert-butoxide (NaOtBu)

Anhydrous Toluene

Nitrogen or Argon gas

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Reaction Setup: In a glovebox, an oven-dried Schlenk flask is charged with Pd(OAc)2 (2
mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

Addition of Reactants: The flask is removed from the glovebox and placed under an inert
atmosphere. Anhydrous toluene is added, followed by methyl 4-bromobenzoate (1.0
equivalent) and pyrrolidine (1.2 equivalents) via syringe.

Reaction: The reaction mixture is heated to 100 °C and stirred for 12-24 hours. The progress
of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-
mass spectrometry (GC-MS).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted
with ethyl acetate. The organic mixture is washed with water and brine, dried over anhydrous
sodium sulfate, and the solvent is removed under reduced pressure.
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 Purification: The crude product is purified by column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield pure Methyl 4-pyrrolidin-1-ylbenzoate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 3C NMR spectra are recorded on a 300 MHz or higher field spectrometer. The purified
sample is dissolved in deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an
internal standard.

Infrared (IR) Spectroscopy:

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A thin film
of the purified product is prepared on a salt plate (NaCl or KBr), or a KBr pellet is made if the
sample is solid. The spectrum is typically recorded from 4000 to 400 cm™1.

Mass Spectrometry (MS):

Mass spectra are acquired using a GC-MS system with an electron ionization (El) source. The
purified sample is dissolved in a volatile organic solvent and injected into the gas
chromatograph. The mass spectrometer is set to scan a mass range of m/z 40-500.

Visualizations

The following diagrams illustrate the key processes described in this guide.
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Caption: Synthesis workflow for Methyl 4-pyrrolidin-1-ylbenzoate.
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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